Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been reported to interact with various targets like map kinase-activated protein kinase 2 .
Mode of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer effects . These effects are often associated with the inhibition of key enzymes or proteins, such as cyclooxygenase (COX) enzymes in the case of anti-inflammatory activity .
Biochemical Pathways
For instance, some thiazole derivatives have shown to inhibit the COX pathway, which plays a crucial role in inflammation .
Result of Action
Related thiazole derivatives have demonstrated various biological effects, such as anti-inflammatory activity, potentially through the inhibition of cox enzymes .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been reported to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the thiazole derivative .
Cellular Effects
Thiazole derivatives have been reported to exhibit antibacterial and anticonvulsant activities , suggesting that they may influence cell function and cellular processes.
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multi-step reactions. One common method starts with the reaction of ethyl acetoacetate with thiourea to form the thiazole ring. This intermediate is then reacted with allylamine and ethyl chloroformate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the allylamino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced thiazole derivative.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
Thiazole-4-carboxamide: Another thiazole derivative with potential medicinal applications.
Ethyl 2-aminothiazole-4-carboxylate: A related compound with similar synthetic routes and applications.
Uniqueness
Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its allylamino and carbamate groups provide additional sites for chemical modification, making it a versatile compound for various applications .
Properties
IUPAC Name |
ethyl N-[4-[2-oxo-2-(prop-2-enylamino)ethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-3-5-12-9(15)6-8-7-18-10(13-8)14-11(16)17-4-2/h3,7H,1,4-6H2,2H3,(H,12,15)(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFGUSNSWLZZRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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